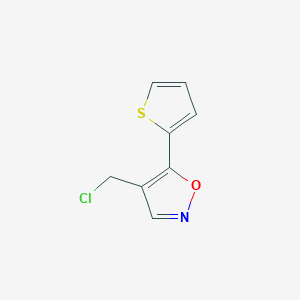

4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole

描述

属性

IUPAC Name |

4-(chloromethyl)-5-thiophen-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQCXZXYOIAWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266763 | |

| Record name | Isoxazole, 4-(chloromethyl)-5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-02-0 | |

| Record name | Isoxazole, 4-(chloromethyl)-5-(2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole, 4-(chloromethyl)-5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to form the oxazole ring. One common method includes the use of chloromethylation reactions, where thiophene-2-carboxylic acid is treated with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent flow rates, is crucial in industrial settings to maintain product consistency and quality.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl (-CH2Cl) group serves as a primary reactive site for nucleophilic displacement. Key reactions include:

a. Amine alkylation

Reaction with primary or secondary amines (e.g., piperazine derivatives) in the presence of K2CO3 and KI yields N-alkylated products. For example:

-

Reagents : Piperazine (1 eq), K2CO3 (2 eq), KI (0.1 eq), DMF, 80°C, 12 h

-

Product : 5-(Thiophen-2-yl)-4-((4-substituted-piperazin-1-yl)methyl)-1,2-oxazole derivatives .

b. Thiol substitution

Thiols (R-SH) replace the chloride via SN2 mechanisms under basic conditions (e.g., NaH in THF), forming thioether linkages.

c. Alkoxy group introduction

Methanol or ethanol in refluxing conditions with NaHCO3 facilitates substitution to produce ether derivatives.

Cyclization and Ring-Opening Reactions

The oxazole ring participates in cycloadditions and rearrangements:

a. Van Leusen oxazole synthesis

Under basic conditions, TosMIC (tosylmethyl isocyanide) reacts with aldehydes to form oxazole derivatives. While not directly applied here, analogous pathways suggest potential for generating fused-ring systems .

b. Ring-opening with nucleophiles

Strong nucleophiles (e.g., Grignard reagents) can open the oxazole ring, forming intermediates for further functionalization.

Electrophilic Aromatic Substitution (EAS)

The thiophene moiety undergoes EAS at the α-positions (C2 and C5):

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | 5-(5-Nitrothiophen-2-yl)-4-(chloromethyl)-1,2-oxazole |

| Bromination | Br2/FeBr3, CH2Cl2, RT | 5-(5-Bromothiophen-2-yl)-4-(chloromethyl)-1,2-oxazole |

| Friedel-Crafts | RCOCl/AlCl3, reflux | Thiophene-acylated derivatives |

Oxidation and Reduction

a. Oxidation of thiophene

-

Oxidizing agents : H2O2/AcOH or m-CPBA converts thiophene to sulfoxide or sulfone derivatives, altering electronic properties .

b. Reduction of oxazole

Catalytic hydrogenation (H2/Pd-C) reduces the oxazole ring to a dihydrooxazole, though this is less common due to ring stability.

Reaction Data Table

| Reaction | Conditions | Yield | Key Product |

|---|---|---|---|

| Piperazine alkylation | K2CO3, KI, DMF, 80°C, 12 h | 72–85% | 4-(Piperazinylmethyl)-5-(thiophen-2-yl)-oxazole |

| Thiophene bromination | Br2/FeBr3, CH2Cl2, RT | 65% | 5-(5-Bromothiophen-2-yl)-4-(chloromethyl)-oxazole |

| Methoxy substitution | MeOH, NaHCO3, reflux, 6 h | 58% | 4-(Methoxymethyl)-5-(thiophen-2-yl)-oxazole |

This compound’s versatility in nucleophilic substitution, electrophilic substitution, and cyclization reactions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols emphasize mild conditions and high regioselectivity, particularly for thiophene functionalization.

科学研究应用

Chemistry

In the field of chemistry, 4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole serves as a building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern enables the formation of various derivatives that can be explored for different chemical properties and reactivities.

Biology

The compound has been investigated for its potential as a bioactive molecule in drug discovery. Studies have shown that it exhibits significant antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry.

Medicine

In medicinal applications, the compound has shown promise as an antimicrobial and anticancer agent . Its ability to interact with specific molecular targets allows it to inhibit or activate biological pathways effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. The following table summarizes its effectiveness:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells through mechanisms such as DNA damage and inhibition of cell proliferation. Further studies are required to elucidate the specific pathways involved.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers. Its versatility makes it valuable in creating materials with tailored properties for specific applications.

Case Studies

- Antimicrobial Studies : A study conducted on the efficacy of this compound against resistant strains of bacteria demonstrated its potential as a new class of antimicrobial agents. The compound showed superior activity compared to existing antibiotics.

- Cancer Research : In vitro studies revealed that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via reactive oxygen species (ROS) generation.

作用机制

The mechanism of action of 4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Oxazole Core

3-(Chloromethyl)-5-(naphthalen-2-yl)-1,2-oxazole

- Structure : Similar oxazole core but substituted with a bulkier naphthalen-2-yl group instead of thiophen-2-yl.

- Properties : The naphthalene group increases hydrophobicity (logP ~3.5 vs. ~2.8 for thiophene) and reduces solubility in polar solvents.

- Applications : Primarily used in organic electronics due to extended π-conjugation .

5-(Chloromethyl)-3-phenylisoxazole

- Structure : Isoxazole (1,2-oxazole) with a phenyl substituent at position 3.

- Reactivity : The phenyl group stabilizes the ring through resonance, reducing electrophilicity compared to the thiophene analog.

- Biological Activity : Demonstrates moderate antimicrobial activity (MIC ~25 µg/mL against S. aureus), weaker than thiophene-containing derivatives .

3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Core Heterocycle Modifications

4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol

- Structure : Triazole core with a pyrrole substituent.

- Bioactivity : Exhibits antifungal activity (IC₅₀ = 8.2 µM against C. albicans), attributed to the thiol group’s ability to disrupt fungal membranes .

- Comparison : The triazole-thiol system offers stronger hydrogen-bonding capacity than oxazole, enhancing target binding .

5-(Bromomethyl)-3-(thiophen-2-yl)-1,2-oxazole

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| 4-(Chloromethyl)-5-(thiophen-2-yl)-oxazole | 214.67 | 2.8 | 0.45 |

| 3-(Chloromethyl)-5-naphthyl-oxazole | 243.69 | 3.5 | 0.12 |

| 5-(Bromomethyl)-3-thiophenyl-oxazole | 259.12 | 2.9 | 0.38 |

| Triazole-Thiol Deriv. | 268.74 | 1.9 | 1.2 |

Data from

生物活性

4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Its structure combines a chloromethyl group with a thiophene and an oxazole moiety, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other bioactive properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chloromethyl group : Enhances reactivity and potential for forming covalent bonds with biological targets.

- Thiophene ring : Known for various biological activities, including antimicrobial and anticancer effects.

- Oxazole moiety : Contributes to the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloromethyl group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This mechanism is crucial in its role as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains and fungi, showing promising results:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also shown potential as an anticancer agent. Studies have demonstrated its cytotoxic effects on various cancer cell lines:

The cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial properties of various oxazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against Staphylococcus aureus, highlighting its potential for treating skin infections. -

Cytotoxicity Assessment :

In a recent investigation, the cytotoxic effects of this compound were assessed across multiple cancer cell lines. The findings revealed that it effectively inhibited cell proliferation in HeLa and MCF7 cells, suggesting further exploration for cancer treatment applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole, and how can reaction intermediates be stabilized?

- Methodology : The compound can be synthesized via cyclization reactions involving thiophene derivatives and chloromethyl precursors. For example, chlorination of intermediates using phosphorus pentachloride (PCl₅) under anhydrous conditions is critical to avoid hydrolysis . Stabilization of reactive intermediates (e.g., oximes or thiols) requires inert atmospheres (N₂/Ar) and low-temperature conditions (<0°C) .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodology : Use a combination of spectral techniques:

- ¹H/¹³C NMR : To confirm substituent positions on the oxazole and thiophene rings (e.g., chemical shifts for chloromethyl groups appear at δ 4.5–5.0 ppm) .

- HPLC-MS : For purity assessment (>95%) and detection of byproducts (e.g., unreacted thiophene derivatives) .

- FT-IR : Key stretches include C-Cl (650–750 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

Q. What are the common challenges in purifying this compound, and how are they addressed?

- Methodology : The compound’s hydrophobicity and sensitivity to light/heat necessitate column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) or recrystallization from ethanol/water mixtures. Impurities like residual thiophene derivatives can be removed via preparative TLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to identify reactive sites. The chloromethyl group shows high electrophilicity (Fukui indices >0.1), making it prone to substitution with thiols or amines . Solvent effects (e.g., DMF vs. THF) on activation energy can be modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies are effective for analyzing contradictory biological activity data in derivatives of this compound?

- Methodology : Discrepancies in cytotoxicity or enzyme inhibition may arise from stereoelectronic effects or metabolic instability. Use:

- Molecular Docking : To compare binding affinities of derivatives with target proteins (e.g., kinases or viral proteases) .

- Metabolic Profiling : Incubate compounds with liver microsomes to identify degradation pathways (e.g., oxidative dechlorination) .

Q. How can the electrochemical properties of this compound be exploited in materials science applications?

- Methodology : Cyclic voltammetry (CV) in acetonitrile reveals redox peaks associated with the thiophene moiety (E₁/2 ≈ −1.2 V vs. Ag/AgCl), suggesting utility in conductive polymers. Copolymerization with pyrrole or aniline derivatives enhances conductivity (up to 10⁻² S/cm) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。